Cas no 73537-10-7 (leuseramycin)

leuseramycin structure
leuseramycin structure
Product Name:leuseramycin
CAS-nummer:73537-10-7
MF:C47H78O13
MW:851.114436626434
CID:978149
PubChem ID:6442058
Update Time:2024-03-01

leuseramycin Chemische en fysische eigenschappen

Naam en identificatie

    • leuseramycin
    • (E)-8-[7-hydroxy-2-[2-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-
    • CID 101281143
    • 30-Deoxydianemycin
    • Antibiotic TM-531
    • TM-531
    • Antibiotic TM 531
    • CHEBI:223611
    • 6-Nonenoic acid, 8-(2-(6-hydroxy-3,5,6-trimethyltetrahydro-2H-pyrn-2-yl)-9-(5-methoxy-6-methyltetrahydro-2H-pyran-2-yloxy)-9-hydroxy-2,4,8,10-tetramethyl(2,7-bi-1,6-dioxaspiro(4.5)dec)-7-yl)-5-oxo-2,4,6,8-tetramethyl-
    • AKOS040747058
    • Dianemycin, 30-deoxy-
    • 73537-10-7
    • (E)-8-[7-hydroxy-2-[2-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
    • Inchi: 1S/C47H78O13/c1-24(40(49)25(2)19-28(5)43(50)51)18-26(3)41-31(8)34(48)23-46(59-41)17-16-44(11,60-46)38-22-36(55-39-15-14-35(53-13)33(10)54-39)32(9)47(57-38)30(7)21-37(56-47)42-27(4)20-29(6)45(12,52)58-42/h18,25-39,41-42,48,52H,14-17,19-23H2,1-13H3,(H,50,51)/b24-18+/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39?,41-,42+,44+,45+,46-,47+/m1/s1
    • InChI-sleutel: ALQNAINCHNBUOD-RUYQEXKFSA-N
    • LACHT: O1[C@H](C[C@@H]([C@@H](C)[C@@]21[C@@H](C)C[C@H]([C@@H]1[C@@H](C)C[C@@H](C)[C@@](C)(O)O1)O2)OC1CC[C@@H]([C@@H](C)O1)OC)[C@]1(C)CC[C@]2(C[C@@H]([C@@H](C)[C@@H]([C@H](/C=C(\C)/C([C@H](C)C[C@@H](C(=O)O)C)=O)C)O2)O)O1

Berekende eigenschappen

  • Exacte massa: 850.54424254g/mol
  • Monoisotopische massa: 850.54424254g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 60
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1560
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 21
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 169
  • XLogP3: 6.8
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited